N-hydroxy-3-(1H-imidazol-5-yl)propanamide
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Overview
Description
N-hydroxy-3-(1H-imidazol-5-yl)propanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-3-(1H-imidazol-5-yl)propanamide can be achieved through several methods. One common approach involves the reaction of an imidazole derivative with a suitable hydroxylamine derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and dehydration .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-3-(1H-imidazol-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The imidazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-hydroxy-3-(1H-imidazol-5-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-hydroxy-3-(1H-imidazol-5-yl)propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic compound with a similar ring structure.
Histidine: An amino acid containing an imidazole ring.
Metronidazole: An antimicrobial agent with an imidazole ring.
Uniqueness
N-hydroxy-3-(1H-imidazol-5-yl)propanamide is unique due to the presence of the hydroxyl group and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
CAS No. |
88368-68-7 |
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Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
N-hydroxy-3-(1H-imidazol-5-yl)propanamide |
InChI |
InChI=1S/C6H9N3O2/c10-6(9-11)2-1-5-3-7-4-8-5/h3-4,11H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
QHUTWNPVJRZPEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CCC(=O)NO |
Origin of Product |
United States |
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